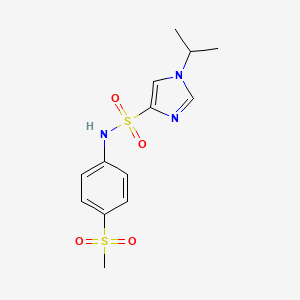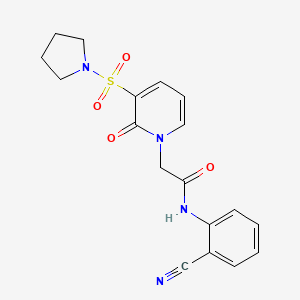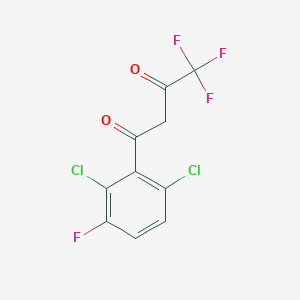![molecular formula C26H24N2O5 B2443000 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate CAS No. 326017-97-4](/img/structure/B2443000.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A notable aspect of research on related compounds involves their synthesis and evaluation for biological activities, particularly anticancer properties. For instance, Nowak et al. (2014) described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing a method for creating compounds with potential anticancer activities through the Buchwald–Hartwig amination process. This process highlights the utility of morpholine derivatives in synthesizing bioactive compounds with potential therapeutic applications (Nowak et al., 2014).
Pharmacophore Modeling and Antimicrobial Activity
Ghorab et al. (2013) explored the synthesis of novel quinazolines bearing a biologically active sulfonamide moiety, leading to compounds with promising antibacterial activity. This study underlines the importance of quinazoline derivatives in developing new antimicrobial agents, with a focus on pharmacophore modeling to understand the geometry of effective antimicrobial pharmacophores (Ghorab et al., 2013).
Chemistry and Transformations
Research on the chemistry and transformations of related compounds includes the study of their potential as fluorophores and antioxidants. Aleksanyan and Hambardzumyan (2013) detailed the synthesis of new quinoline derivatives, shedding light on their applications in biochemistry and medicine for studying various biological systems, including their use as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
Photochemically Induced Cyclization
Pampín et al. (2003) discussed the Heck-mediated synthesis and photochemically induced cyclization of certain esters to synthesize naphtho[2,1-f]isoquinolines. This study presents a method for the total synthesis of these compounds, which are important in organic chemistry and could have implications in materials science (Pampín et al., 2003).
Antipyretic and Anti-inflammatory Activities
Research also delves into the synthesis of novel compounds with potential antipyretic and anti-inflammatory activities. Ghorab et al. (2010) investigated the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles, leading to the development of compounds that demonstrated good antipyretic and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2010).
Propriétés
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-5-2-3-6-18(17)26(31)33-16-13-28-24(29)20-8-4-7-19-22(27-11-14-32-15-12-27)10-9-21(23(19)20)25(28)30/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWADJGLFBROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)



![5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2442932.png)
![4-Methylbenzoic acid [6-[[[5-[[cyclopropyl(oxo)methyl]amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2442935.png)


![N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B2442939.png)